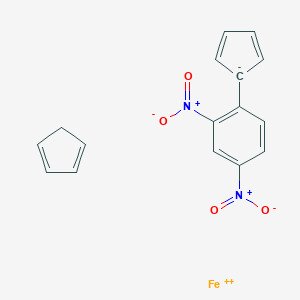

2,4-Dinitrophenyl ferrocene

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

12091-84-8 |

|---|---|

Molecular Formula |

C16H13FeN2O4+ |

Molecular Weight |

353.13 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-yl-2,4-dinitrobenzene;iron(2+) |

InChI |

InChI=1S/C11H7N2O4.C5H6.Fe/c14-12(15)9-5-6-10(8-3-1-2-4-8)11(7-9)13(16)17;1-2-4-5-3-1;/h1-7H;1-4H,5H2;/q-1;;+2 |

InChI Key |

PXMZYOKVPLWGAR-UHFFFAOYSA-N |

SMILES |

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |

Canonical SMILES |

C1C=CC=C1.C1=C[C-](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].[Fe+2] |

Synonyms |

2,4-dinitrophenyl ferrocene |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2,4 Dinitrophenyl Ferrocene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural determination of 2,4-dinitrophenyl ferrocene (B1249389), offering unambiguous evidence of its connectivity and stereochemistry.

The ¹H NMR spectrum of 2,4-dinitrophenyl ferrocene is expected to display distinct signals corresponding to the protons on the ferrocenyl and dinitrophenyl moieties. The electron-withdrawing nature of the 2,4-dinitrophenyl substituent significantly influences the chemical shifts of the attached cyclopentadienyl (B1206354) (Cp) ring protons.

Dinitrophenyl Protons: The protons on the dinitrophenyl ring are expected in the aromatic region (7.0-9.0 ppm). Based on the substitution pattern, three distinct proton signals are anticipated. The proton ortho to the ferrocenyl group and adjacent to a nitro group (H-3) would be significantly deshielded. The proton para to the ferrocenyl group and between two nitro groups (H-5) would also experience strong deshielding. The proton meta to the ferrocenyl group (H-6) would be the least deshielded of the three. For a related compound, ferrocenyl-2,4-dinitrophenylhydrazone, the phenyl protons are observed as broad singlets at 7.26, 8.0, and 8.3 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Unsubstituted Cp Ring (5H) | ~4.2 | Singlet |

| Substituted Cp Ring (4H) | 4.5 - 5.0 | Multiplets |

| Dinitrophenyl H-3 | 8.2 - 8.5 | Doublet |

| Dinitrophenyl H-5 | 8.0 - 8.3 | Doublet of Doublets |

| Dinitrophenyl H-6 | 7.8 - 8.1 | Doublet |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule.

Ferrocenyl Carbons: Unsubstituted ferrocene shows a single resonance at approximately 68 ppm. In this compound, the carbons of the two Cp rings are distinct. The five carbons of the unsubstituted ring should give rise to a single peak near the 69-70 ppm region. researchgate.net The substituted Cp ring will show multiple resonances: the ipso-carbon (the carbon atom directly attached to the dinitrophenyl group) will be significantly deshielded and appear at a higher chemical shift (e.g., >80 ppm), while the other four carbons will appear as distinct signals at slightly different shifts. researchgate.net

Dinitrophenyl Carbons: The six carbons of the dinitrophenyl ring will produce six distinct signals in the aromatic region (typically 115-150 ppm). The carbons bearing the nitro groups (C-2 and C-4) and the carbon attached to the ferrocenyl group (C-1) are quaternary and will likely show weaker intensities. Their chemical shifts will be heavily influenced by the strong electron-withdrawing and anisotropic effects of the nitro groups. For 2,4-dinitrophenol, carbon resonances are observed across the aromatic region. chemicalbook.com In a related hydrazone derivative, phenyl carbon signals were assigned in the range of 116.8 to 144.7 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Unsubstituted Cp Ring (5C) | ~70 |

| Substituted Cp Ring (ipso-C) | >85 |

| Substituted Cp Ring (4C) | 68 - 75 |

| Dinitrophenyl C-1 (C-Fc) | ~145 |

| Dinitrophenyl C-2 (C-NO₂) | ~148 |

| Dinitrophenyl C-3 | ~120 |

| Dinitrophenyl C-4 (C-NO₂) | ~138 |

| Dinitrophenyl C-5 | ~128 |

| Dinitrophenyl C-6 | ~130 |

The rotation of the cyclopentadienyl rings relative to the iron center and the rotation of the dinitrophenyl group relative to the cyclopentadienyl ring are key conformational considerations. Ferrocene itself has a very low barrier to internal rotation of the Cp rings, approximately 4 kJ/mol. nih.gov

For this compound, steric hindrance between the ortho-nitro group and the adjacent protons on the Cp ring could create a significant barrier to rotation around the C(Cp)-C(Aryl) single bond. This restricted rotation may lead to the existence of stable conformational isomers (atropisomers) at room temperature, which could potentially be observed as separate sets of signals in the NMR spectra, particularly at low temperatures. Furthermore, the electronic interaction between the donor ferrocenyl group and the acceptor dinitrophenyl group can influence the preferred conformation. researchgate.net Studies on other substituted ferrocenes have shown that both steric and electronic factors dictate the most stable conformations and the energy barriers to rotation. acs.orgacs.orgbris.ac.ukscirp.orgresearchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is essential for confirming the molecular weight of this compound (C₁₆H₁₂FeN₂O₄, M.W. = 368.13 g/mol ) and for determining its fragmentation pathways under ionization.

In electron impact mass spectrometry (EI-MS), the molecular ion peak ([M]⁺˙) at m/z = 368 is expected to be a prominent feature. The fragmentation of ferrocene derivatives is well-characterized and typically follows predictable pathways. scirp.orgscirp.orgscirp.org The primary fragmentation steps for this compound would likely involve:

Loss of a Nitro Group: Cleavage of a nitro group to form an [M - NO₂]⁺ ion at m/z = 322.

Cleavage of the Ferrocene Sandwich: The most characteristic fragmentation of ferrocene compounds is the loss of a cyclopentadienyl ring. This could lead to the formation of the [Fe(C₅H₄-R)]⁺ fragment (where R is the dinitrophenyl group) at m/z = 303, or the formation of the stable [Fe(C₅H₅)]⁺ ion at m/z = 121. rsc.orgresearchgate.netnist.gov

Loss of the Dinitrophenyl Ring: Cleavage of the C-C bond between the two rings could result in a [C₁₀H₉Fe]⁺ ion at m/z = 185.

Sequential Losses: Further fragmentation of primary ions, such as the loss of CO or other small neutral molecules, can also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 368 | [C₁₆H₁₂FeN₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 322 | [C₁₆H₁₂FeNO₂]⁺ | [M - NO₂]⁺ |

| 303 | [C₁₁H₇FeN₂O₄]⁺ | [M - C₅H₅]⁺ |

| 185 | [C₁₀H₉Fe]⁺ | [M - C₆H₃N₂O₄]⁺ |

| 121 | [C₅H₅Fe]⁺ | [Fe(C₅H₅)]⁺ |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ |

| 56 | [Fe]⁺ | [Fe]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides a fingerprint of the functional groups present in this compound.

Ferrocene Modes: The ferrocene unit has several characteristic IR and Raman bands. These include C-H stretching vibrations (~3100 cm⁻¹), C-C stretching within the rings (~1410 cm⁻¹), C-H in-plane bending (~1108 cm⁻¹), and the asymmetric ring-metal-ring stretch (~478 cm⁻¹). scribd.comresearchgate.netnist.gov

Dinitrophenyl Modes: The dinitrophenyl group will exhibit characteristic vibrations. Aromatic C-H stretching is expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Nitro Group Modes: The most diagnostic peaks for this molecule will be the symmetric and asymmetric stretching vibrations of the two NO₂ groups. The asymmetric (νas) NO₂ stretch typically appears as a strong band in the 1500-1560 cm⁻¹ range, while the symmetric (νs) NO₂ stretch is found between 1330-1370 cm⁻¹. researchgate.net These bands are often very intense in the IR spectrum.

The combination of these techniques allows for a full assignment of the vibrational modes, confirming the presence of all constituent parts of the molecule. rsc.orgrsc.orgdtic.milsemanticscholar.org

Table 4: Predicted Characteristic IR/Raman Vibrational Frequencies (cm⁻¹) for this compound

| Frequency Range (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3120 - 3050 | Aromatic & Cp C-H Stretch | Medium |

| 1560 - 1500 | Asymmetric NO₂ Stretch | Strong |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| 1410 | Cp Ring C=C Stretch | Medium |

| 1370 - 1330 | Symmetric NO₂ Stretch | Strong |

| ~1108 | Cp C-H In-Plane Bend | Medium |

| ~478 | Asymmetric Fe-Cp Stretch | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The UV-Vis spectrum of this compound is governed by the electronic interplay between the ferrocene donor and the dinitrophenyl acceptor.

d-d Transitions: Ferrocene itself has a characteristic, relatively weak absorption band in the visible region around 440 nm, which is assigned to spin-forbidden d-d transitions localized on the iron center. acs.orgnih.gov In this compound, the attachment of the electron-withdrawing group is expected to cause a bathochromic (red) shift of this band due to the lowering of the energy of the d-orbitals.

Charge-Transfer Bands: The most significant feature in the spectrum is likely to be a new, intense absorption band at longer wavelengths (in the visible or near-UV region). This band can be attributed to an intramolecular charge-transfer (ICT) or donor-acceptor transition, where an electron is promoted from a high-energy orbital primarily located on the electron-rich ferrocene unit (donor) to a low-energy orbital centered on the electron-poor dinitrophenyl unit (acceptor). mdpi.comresearchgate.netrepec.orgunimib.it The energy and intensity of this ICT band are sensitive to solvent polarity and provide a direct measure of the electronic communication between the two moieties. For other donor-acceptor ferrocene systems, these charge-transfer bands are prominent features that dictate the color and optical properties of the compounds. illinois.edunasa.gov

Table 5: Predicted Electronic Transitions for this compound

| Wavelength (λₘₐₓ) | Transition Type | Description |

| >450 nm | Intramolecular Charge-Transfer (ICT) | From Ferrocene (HOMO) to Dinitrophenyl (LUMO) |

| ~450 nm | d-d Transition | Metal-centered transition on the Fe atom |

| <350 nm | Ligand-to-Metal Charge Transfer (LMCT) | From Cp π-orbitals to Fe d-orbitals |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

Determination of Crystal System and Space Group

The crystal structure of 1-ferrocenyl-2-(4-nitrophenyl)ethyne has been meticulously determined by single-crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was identified as P2₁/n, a common centrosymmetric space group for organic and organometallic compounds. nih.gov

The unit cell of 1-ferrocenyl-2-(4-nitrophenyl)ethyne contains four molecules, with one molecule constituting the asymmetric unit. The determination of the crystal system and space group is the foundational step in crystal structure analysis, providing the framework of symmetry operations that define the arrangement of molecules within the crystal.

Table 1: Crystallographic Data for 1-ferrocenyl-2-(4-nitrophenyl)ethyne

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules per Unit Cell (Z) | 4 |

Analysis of Molecular Conformation, Bond Distances, and Angles

The molecular structure of 1-ferrocenyl-2-(4-nitrophenyl)ethyne reveals several key conformational features. The two cyclopentadienyl (Cp) rings of the ferrocene unit are nearly parallel, with a dihedral angle of just 1.03(13)° between their planes. nih.gov The conformation of the Cp rings is nearly eclipsed, deviating only slightly from perfect eclipsing, as indicated by an average C—Cg1—Cg2—C torsion angle of 12.26° (where Cg1 and Cg2 are the centroids of the substituted and unsubstituted Cp rings, respectively). nih.gov

The bond lengths within the ferrocene moiety are consistent with those of other ferrocene derivatives. The Fe-C bond distances range from 2.038(2) Å to 2.055(2) Å, and the C-C bond distances within the cyclopentadienyl rings vary between 1.417(2) Å and 1.436(2) Å. nih.gov The iron atom is nearly centrally located between the two Cp rings, with the angle Cg1-Fe1-Cg2 being 179.27°. nih.gov

A notable feature of the molecular conformation is the quasi-linear arrangement of the ferrocenyl-ethynyl-nitrophenyl backbone. The dihedral angle between the substituted cyclopentadienyl ring and the plane of the p-nitrophenyl group is a mere 6.19(10)°. nih.gov This planarity facilitates electronic communication between the electron-donating ferrocenyl group and the electron-withdrawing nitrophenyl group through the acetylenic linker.

Table 2: Selected Bond Distances and Angles for 1-ferrocenyl-2-(4-nitrophenyl)ethyne

| Bond/Angle | Distance (Å) / Angle (°) |

| Fe-C (Cp) | 2.038(2) - 2.055(2) |

| C-C (Cp) | 1.417(2) - 1.436(2) |

| C≡C | 1.202(2) |

| Angle between Cp planes | 1.03(13) |

| Cg1-Fe1-Cg2 angle | 179.27 |

| Dihedral angle (Cp-phenyl) | 6.19(10) |

Elucidation of Intermolecular Interactions and Supramolecular Packing

The solid-state packing of 1-ferrocenyl-2-(4-nitrophenyl)ethyne is consolidated by a network of intermolecular interactions. nih.gov A prominent feature of the crystal structure is the presence of strong π-π stacking interactions. These interactions occur between the cyclopentadienyl rings of the ferrocene moiety and the π-system of the p-nitrophenyl group of an adjacent molecule. This head-to-tail arrangement of molecules leads to the formation of a zigzag supramolecular architecture. The short contacts indicative of these interactions include distances of 3.340(2) Å and 3.397(2) Å between carbon atoms of a Cp ring and the neighboring nitrophenyl ring. nih.gov

Electrochemical Behavior and Redox Chemistry of 2,4 Dinitrophenyl Ferrocene Systems

Mechanistic Insights into Electron Transfer Processes and Redox Reactivity

Influence of Solvent Polarity and Supporting Electrolyte on Electrochemical Responses

The electrochemical characteristics of ferrocene (B1249389) and its derivatives, including 2,4-dinitrophenyl ferrocene, are profoundly influenced by the surrounding medium, specifically the solvent and the supporting electrolyte. The choice of solvent can alter the stability of the oxidized ferrocenium (B1229745) species, thereby shifting the redox potential. Similarly, the nature and concentration of the supporting electrolyte play a crucial role in mitigating solution resistance and influencing ion-pairing interactions with the charged analyte.

In typical electrochemical studies of ferrocenyl compounds, such as the closely related ferrocenyl-2,4-dinitrophenylhydrazone, a combination of a moderately polar aprotic solvent and a salt with a large, non-coordinating anion is employed. researchgate.net For instance, dichloromethane (B109758) (CH2Cl2) is often used as the solvent, providing good solubility for the ferrocene derivative while being electrochemically stable within the potential window of interest. researchgate.net

The supporting electrolyte is indispensable for ensuring the conductivity of the non-aqueous solution. Tetrabutylammonium (B224687) salts, such as tetrabutylammonium tetrafluoroborate (B81430) ([Bu4N][BF4]) or tetrabutylammonium perchlorate (B79767) ([Bu4N][ClO4]), are commonly used. researchgate.netnih.gov The large size of the tetrabutylammonium cation and the weak coordinating ability of the tetrafluoroborate or perchlorate anion minimize interference with the redox process at the electrode surface. The concentration of the supporting electrolyte is typically maintained around 0.1 M to ensure sufficient conductivity and to minimize the uncompensated solution resistance (Ru), which can distort the cyclic voltammogram. researchgate.net

The solvent's dielectric constant affects the solvation energy of the ions involved in the redox reaction. researchgate.net A more polar solvent can better stabilize the charged ferrocenium cation (Fc+) formed upon oxidation, which can influence the observed redox potential. researchgate.net Furthermore, the concentration of the supporting electrolyte can have a strong dependence on the oxidation potential, particularly in less polar solvents, due to variations in ion-pairing and the dielectric properties of the bulk solution. researchgate.net

| Parameter | Specification | Purpose |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2) | Provides good solubility and a suitable potential window. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate ([Bu4N][BF4]) | Ensures solution conductivity; large, non-coordinating ions minimize interference. |

| Electrolyte Concentration | 0.1 M | Minimizes solution resistance and standardizes ionic strength. |

| Working Electrode | Platinum-disc | Provides an inert surface for the redox reaction. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential. |

| Analyte Concentration | ~1x10-4 M | Sufficient for signal detection while avoiding analyte adsorption issues. |

Enhanced Redox Reactivity in Aerobic Environments

An interesting aspect of the electrochemical behavior of some ferrocene derivatives, including those bearing dinitrophenyl moieties, is the alteration of their redox characteristics in the presence of molecular oxygen. Research on a closely related compound, ferrocenyl-2,4-dinitrophenylhydrazone, has demonstrated that the redox reactivity of the complex is enhanced in aerobic environments. researchgate.netwikipedia.orgmdpi.com

This phenomenon can be observed through techniques like chronocoulometry, which measures the charge passed as a function of time. In studies performed in both the absence and presence of air, a notable difference in the charge passed during the electrochemical experiment indicates an interaction between the ferrocene derivative and oxygen. researchgate.net The presence of oxygen, a known electron acceptor, can introduce new reaction pathways.

| Atmosphere | Observation | Interpretation |

|---|---|---|

| Inert (N2-purged) | Baseline redox behavior observed. | Represents the intrinsic electrochemical response of the compound. |

| Aerobic (Presence of Air) | Enhanced charge transfer observed. | Indicates increased redox reactivity, likely involving oxygen in a catalytic or mediated process. |

Electrochemical Band Gap Determination and Correlation with Electronic Structure

The electronic structure of a molecule is intrinsically linked to its electrochemical properties. For redox-active molecules like this compound, cyclic voltammetry (CV) is a powerful tool for probing the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels is known as the electrochemical band gap. umb.edu

The first oxidation potential of a ferrocene derivative corresponds to the removal of an electron from its HOMO, which is primarily centered on the iron atom. umb.edu The first reduction potential corresponds to the addition of an electron to its LUMO. Therefore, the energies of these orbitals can be estimated from the onset potentials of oxidation (E_ox) and reduction (E_red) in a cyclic voltammogram.

The HOMO energy level can be calculated using the following empirical formula, often by referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is assigned an absolute energy level of approximately -4.8 eV relative to the vacuum level: rsc.org

E_HOMO = -[E_ox(onset vs Fc/Fc+) + 4.8] eV

The presence of substituents on the cyclopentadienyl (B1206354) rings significantly alters the redox potential and, consequently, the HOMO energy level. wikipedia.org The 2,4-dinitrophenyl group is a strong electron-withdrawing group due to the resonance and inductive effects of the two nitro (-NO2) groups. This withdrawal of electron density from the ferrocene core makes it more difficult to remove an electron from the iron center. researchgate.net

As a result, this compound exhibits a redox potential that is shifted to a more anodic (more positive) value compared to unsubstituted ferrocene. researchgate.net This anodic shift directly reflects a stabilization (lowering) of the HOMO energy level. The stronger the electron-withdrawing character of the substituent, the more positive the oxidation potential and the lower the HOMO energy. This relationship provides a clear correlation between the electronic structure of the molecule and its electrochemical behavior. researchgate.net

| Substituent Type | Example Group | Effect on Electron Density | Shift in Oxidation Potential (E1/2) | Effect on HOMO Energy Level |

|---|---|---|---|---|

| Electron-Donating | Methyl (-CH3) | Increases | Cathodic (more negative) | Raises (destabilizes) |

| None (Unsubstituted) | Hydrogen (-H) | Reference | Reference Value | Reference Value (~ -4.8 eV) |

| Electron-Withdrawing | 2,4-Dinitrophenyl | Decreases | Anodic (more positive) | Lowers (stabilizes) |

Theoretical and Computational Studies of 2,4 Dinitrophenyl Ferrocene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of transition metal complexes, offering a balance between accuracy and computational cost. For 2,4-Dinitrophenyl ferrocene (B1249389), DFT calculations provide a detailed understanding of its geometry, electronic properties, and reactivity.

The geometry of 2,4-Dinitrophenyl ferrocene is optimized using DFT methods to determine its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. A key aspect of ferrocene derivatives is the rotational orientation of the two cyclopentadienyl (B1206354) (Cp) rings, leading to different conformers. The two primary conformations are eclipsed (D5h symmetry for unsubstituted ferrocene) and staggered (D5d symmetry for unsubstituted ferrocene).

For substituted ferrocenes like this compound, the presence of the bulky and electronically demanding dinitrophenyl group influences the preferred conformation. DFT calculations on various substituted ferrocenes have shown that both steric and electronic factors dictate the rotational barrier and the most stable conformer. acs.orgacs.orged.ac.uk In the case of this compound, the large dinitrophenyl group would introduce significant steric hindrance, likely favoring a staggered or a nearly staggered conformation to minimize non-bonded interactions. Furthermore, weak intramolecular interactions, such as hydrogen bonding between the nitro groups and the Cp ring, could also play a role in stabilizing certain conformations. acs.org DFT studies on similar ferrocene derivatives have successfully elucidated these subtle conformational preferences. irb.hrunimelb.edu.au

| Parameter | Predicted Value/Observation |

|---|---|

| Most Stable Conformation | Staggered or near-staggered |

| Key Influencing Factors | Steric hindrance from the 2,4-dinitrophenyl group |

| Potential Intramolecular Interactions | Weak hydrogen bonding involving nitro groups and Cp ring |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and reactivity. sciensage.info

For this compound, the strong electron-withdrawing 2,4-dinitrophenyl group is expected to significantly influence the energies of the frontier orbitals compared to unsubstituted ferrocene. The dinitrophenyl group will lower the energy of both the HOMO and LUMO. However, the effect is generally more pronounced on the LUMO. This leads to a smaller HOMO-LUMO gap, which can be correlated with increased reactivity and a red-shift in the electronic absorption spectrum. DFT calculations are employed to precisely determine these energy levels.

| Parameter | Predicted Energy (eV) | Effect of 2,4-Dinitrophenyl Group |

|---|---|---|

| EHOMO | Lower than ferrocene | Stabilization due to electron withdrawal |

| ELUMO | Significantly lower than ferrocene | Strong stabilization due to electron withdrawal |

| Band Gap (ELUMO - EHOMO) | Smaller than ferrocene | Increased reactivity and potential color change |

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons. researchgate.net In this compound, the electronegative nitro groups and the phenyl ring are expected to draw electron density away from the ferrocenyl moiety. This results in a more positive charge on the iron center and the cyclopentadienyl rings compared to unsubstituted ferrocene. DFT calculations can quantify these charge distributions, identifying the most electron-deficient and electron-rich regions of the molecule.

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack, while the regions around the ferrocenyl protons would exhibit a more positive potential.

| Atom/Region | Predicted Mulliken Charge | Predicted Electrostatic Potential |

|---|---|---|

| Fe | More positive than in ferrocene | Region of positive potential |

| Cp rings | Less negative than in ferrocene | Regions of moderately positive potential |

| Nitro group (O atoms) | Negative | Regions of strong negative potential |

| Phenyl ring | Variable, with C atoms attached to NO2 being more positive | Complex potential distribution |

A significant advantage of theoretical calculations is their ability to correlate with and explain experimental observations. In the context of this compound, DFT calculations can be used to predict its redox potential, which can then be compared with experimental data obtained from techniques like cyclic voltammetry. The redox potential of ferrocene derivatives is highly sensitive to the electronic nature of the substituents on the cyclopentadienyl rings. niscpr.res.in

Electron-withdrawing groups, such as the 2,4-dinitrophenyl group, make the oxidation of the iron center more difficult, resulting in a more positive redox potential compared to ferrocene. researchgate.net Theoretical studies on similar ferrocene derivatives have shown a good linear correlation between the calculated HOMO energy and the experimentally determined oxidation potential. rsc.orgresearchgate.net For the closely related compound, ferrocenyl-2,4-dinitrophenylhydrazone, cyclic voltammetry experiments show a reversible one-electron oxidation process at a more anodic potential than ferrocene, which is attributed to the electron-withdrawing nature of the dinitrophenylhydrazone moiety. researchgate.net This experimental finding aligns with the theoretical predictions for this compound.

| Parameter | Theoretical Prediction for this compound | Experimental Observation for Ferrocenyl-2,4-dinitrophenylhydrazone researchgate.net |

|---|---|---|

| Redox Potential (vs. Ferrocene) | More positive (anodic shift) | More anodic potential observed |

| HOMO Energy | Lower (more stabilized) | Consistent with the observed anodic shift |

| Electrochemical Reversibility | Predicted to be a reversible process | Reversible process observed |

Molecular Orbital (MO) Theory for Bonding and Electronic State Characterization

Molecular Orbital (MO) theory provides a fundamental framework for understanding the bonding and electronic structure of molecules. In the case of metallocenes like this compound, MO theory explains the nature of the interaction between the iron atom and the cyclopentadienyl rings.

The Linear Combination of Atomic Orbitals to form Molecular Orbitals (LCAO-MO) is a central concept in quantum chemistry. researchgate.net In the Self-Consistent Field (SCF) approach, the orbitals and their energies are calculated iteratively until a stable solution is found. For a complex molecule like this compound, these calculations are computationally intensive but provide a detailed picture of the molecular orbitals.

The bonding in ferrocene is primarily described by the interaction of the d-orbitals of the iron atom with the π-molecular orbitals of the two cyclopentadienyl rings. The application of LCAO-MO-SCF methods to ferrocene derivatives allows for the characterization of how substituents, such as the 2,4-dinitrophenyl group, perturb this bonding picture. mdpi.com The electron-withdrawing nature of the substituent will lead to a greater contribution of the metal d-orbitals to the bonding molecular orbitals, indicating a stronger interaction and a more covalent character of the metal-ligand bond. These computational methods are crucial for understanding the electronic states and the nature of electronic transitions observed in the spectroscopic analysis of this compound. rsc.org

Analysis of Electronic Ground and Excited States

The electronic structure of this compound is fundamentally derived from the molecular orbitals of the ferrocene moiety, which are perturbed by the presence of the electron-withdrawing 2,4-dinitrophenyl group. The ground state electronic configuration of ferrocene is characterized by a filled, high-energy d-orbital manifold (primarily of Fe character) that constitutes the highest occupied molecular orbital (HOMO). The lowest unoccupied molecular orbital (LUMO) is typically centered on the cyclopentadienyl rings.

Upon substitution with the 2,4-dinitrophenyl group, a significant alteration of the electronic landscape is anticipated. The strong electron-withdrawing nature of the nitro groups is expected to lower the energy of the LUMO, localizing it predominantly on the dinitrophenyl moiety. This leads to a smaller HOMO-LUMO gap, which has profound implications for the molecule's electronic and optical properties.

Computational studies, often employing Density Functional Theory (DFT), can elucidate the precise nature of these orbitals. The HOMO is expected to retain significant iron d-orbital character, typical of ferrocene derivatives, while the LUMO will be centered on the π-system of the 2,4-dinitrophenyl ring. This spatial separation of the HOMO and LUMO gives rise to a charge-transfer character in the lowest electronic transition.

The excited states of this compound are of particular interest. Time-dependent DFT (TD-DFT) calculations are commonly used to predict the energies and characteristics of electronic transitions. The primary low-energy transition is expected to be a metal-to-ligand charge transfer (MLCT) from the iron-centered HOMO to the dinitrophenyl-centered LUMO. This transition is responsible for the characteristic color of the compound.

| Orbital | Primary Character | Anticipated Energy Level | Contribution to Electronic Transitions |

| HOMO | Iron d-orbitals | High | Ground state electron donor |

| LUMO | π* orbitals of 2,4-dinitrophenyl ring | Low | Excited state electron acceptor |

| HOMO-1 | Cyclopentadienyl π-orbitals | Lower than HOMO | Potential contributor to higher energy transitions |

| LUMO+1 | π* orbitals of cyclopentadienyl rings | Higher than LUMO | Potential acceptor in higher energy excitations |

This interactive table summarizes the anticipated nature of the frontier molecular orbitals in this compound based on theoretical principles.

Quantum Mechanical Descriptors for Reactivity and Stability Prediction

Quantum mechanical descriptors derived from computational chemistry are invaluable tools for predicting the reactivity and stability of molecules. For this compound, these descriptors provide a quantitative measure of its chemical behavior. These are typically calculated using DFT.

Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests greater ease of oxidation. For this compound, the IP would be related to the energy of the HOMO.

Electron Affinity (EA): The energy released upon adding an electron. A higher EA indicates a greater propensity to accept an electron, which is related to the energy of the LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (IP - EA) / 2. A larger value indicates greater stability.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η). A higher value indicates a stronger electrophile.

The presence of the electron-withdrawing 2,4-dinitrophenyl group is expected to significantly influence these descriptors. The LUMO's stabilization will increase the electron affinity and the electrophilicity index, making the molecule a better electron acceptor compared to unsubstituted ferrocene. The redox potential of the ferrocene/ferrocenium (B1229745) couple is also shifted to more anodic (positive) potentials due to the electron-withdrawing substituent, which is consistent with a higher ionization potential.

| Descriptor | Definition | Predicted Influence of 2,4-Dinitrophenyl Group |

| Ionization Potential (IP) | Energy to remove an electron | Increased compared to ferrocene |

| Electron Affinity (EA) | Energy released when an electron is added | Significantly increased compared to ferrocene |

| Chemical Hardness (η) | Resistance to change in electron distribution | Likely decreased due to smaller HOMO-LUMO gap |

| Electrophilicity Index (ω) | Propensity to accept electrons | Significantly increased |

This interactive table outlines the key quantum mechanical descriptors and the expected effect of the 2,4-dinitrophenyl substituent.

Computational Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. umb.edu This analysis is based on partitioning the crystal electron density into molecular fragments. umb.edu The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

For this compound, a Hirshfeld surface analysis would reveal the nature and relative importance of various non-covalent interactions that govern its crystal packing. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

The key intermolecular interactions expected for this compound include:

Hydrogen Bonds: Although lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds between the cyclopentadienyl or phenyl C-H groups and the oxygen atoms of the nitro groups are highly probable. These would appear as distinct red regions on the dnorm surface.

π-π Stacking: Interactions between the aromatic cyclopentadienyl rings and the dinitrophenyl ring are likely to play a significant role in the crystal packing.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Different types of interactions have characteristic shapes on this plot. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, C···H, and O···H contacts.

| Interaction Type | Atoms Involved | Expected Contribution to Crystal Packing | Fingerprint Plot Appearance |

| C-H···O Hydrogen Bonds | C-H (Cp or Phenyl) and O (Nitro) | Significant | Sharp, distinct spikes |

| π-π Stacking | Cp and Phenyl rings | Moderate | Broader, wing-like features |

| H···H Contacts | Hydrogens on Cp and Phenyl rings | High (due to abundance of H atoms) | Large, diffuse region in the center |

| C···H Contacts | C (Cp/Phenyl) and H (Cp/Phenyl) | Moderate | Symmetrical wings |

This interactive table summarizes the anticipated intermolecular interactions for this compound as would be revealed by Hirshfeld surface analysis.

Charge Transfer and Electronic Communication in 2,4 Dinitrophenyl Ferrocene Systems

Intra-molecular Charge Transfer Phenomena and Pathways

Intramolecular charge transfer (ICT) is a key process in donor-acceptor molecules where, upon excitation, electron density moves from the donor part of the molecule to the acceptor part dtic.milnih.gov. In the 2,4-dinitrophenyl ferrocene (B1249389) system, the ferrocene unit acts as a potent electron donor, while the dinitrophenyl group, functionalized with two strongly electron-withdrawing nitro groups, serves as the electron acceptor scispace.com.

The primary pathway for this charge transfer is through the covalent bond linking the ferrocene and dinitrophenyl moieties. The process can be conceptualized as the transition of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In this system, the HOMO is predominantly localized on the electron-rich ferrocene core, specifically involving the d-orbitals of the iron atom acs.org. Conversely, the LUMO is primarily centered on the electron-deficient dinitrophenyl ring. The energy difference between these orbitals is a critical factor governing the charge transfer process. This donor-acceptor framework creates a "push-pull" effect, facilitating efficient ICT dtic.mil.

Assessment of Through-Space and Through-Bond Electronic Communication

Electronic communication between the donor (ferrocene) and acceptor (dinitrophenyl) moieties can occur via two primary mechanisms: through-bond and through-space utep.edu.

Through-Bond Communication: This is the dominant mechanism in 2,4-dinitrophenyl ferrocene. The electronic effects are transmitted directly through the covalent sigma (σ) and pi (π) bonds that connect the two units. This pathway allows for effective delocalization of electron density and mediates the electronic coupling between the donor and acceptor orbitals. The strength of this communication is crucial for determining the rate and efficiency of intramolecular electron transfer dtic.milresearchgate.net.

Through-Space Communication: This mechanism involves interactions that are not mediated by covalent bonds, such as electrostatic or orbital overlap interactions through space. For this to be significant, the molecule would need to adopt a conformation where the ferrocene and dinitrophenyl rings are in close proximity. In a simple, non-bridged system like this compound, through-bond communication is considered the principal pathway for electronic interaction nih.gov.

The degree of electronic communication can be evaluated experimentally through techniques like cyclic voltammetry, which can reveal the extent to which the acceptor group influences the redox potential of the donor group utep.edu.

Quantification of the Dinitrophenyl Moiety's Influence on Electron Density Distribution

The potent electron-withdrawing nature of the 2,4-dinitrophenyl group significantly perturbs the electron density of the ferrocene core. This influence can be quantified using electrochemical methods, particularly cyclic voltammetry. By comparing the redox potential of the substituted ferrocene derivative to that of unsubstituted ferrocene, the magnitude of the electronic effect can be determined.

In a closely related compound, ferrocenyl-2,4-dinitrophenylhydrazone, the attachment of the dinitrophenyl-containing group causes a notable anodic shift in the redox potential of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple. This shift to a more positive potential indicates that the ferrocene center is more difficult to oxidize, a direct consequence of the reduced electron density caused by the acceptor group scispace.comresearchgate.net. This demonstrates a significant electronic communication between the two moieties.

Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can also provide quantitative insights. These calculations can map the electron density distribution, showing a polarization of charge away from the ferrocene unit and towards the dinitrophenyl ring, and quantify the partial charges on the iron atom and cyclopentadienyl (B1206354) rings researchgate.netresearchgate.net.

| Compound | Redox Couple | E1/2 (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| Ferrocene | Fc/Fc+ | ~0.45 | scispace.comresearchgate.net |

| Ferrocenyl-2,4-dinitrophenylhydrazone | Fc/Fc+ | ~0.81 | scispace.comresearchgate.net |

Data presented for ferrocenyl-2,4-dinitrophenylhydrazone is used to illustrate the electronic effect of the dinitrophenyl moiety.

Kinetic Studies of Electron Transfer Rates

Kinetic studies provide crucial information on the speed of the electron transfer process. The rate of electron transfer in donor-acceptor systems is often analyzed within the framework of Marcus theory, which relates the rate constant to the free energy of the reaction and the reorganization energy (λ) wikipedia.orguleth.calibretexts.org. The reorganization energy is the energy required to change the geometry of the molecule and the surrounding solvent molecules from the equilibrium geometry of the reactant to that of the product, without the electron actually moving wordpress.com.

Electrochemical techniques such as cyclic voltammetry and chronocoulometry can be used to determine heterogeneous electron transfer rate constants (k_f_). For ferrocenyl-2,4-dinitrophenylhydrazone, chronocoulometric experiments have been performed to quantify these kinetics researchgate.net. The redox process for this compound was found to be reversible, which is characteristic of many ferrocene derivatives scispace.commdpi.com. Studies on this related compound found that the heterogeneous charge transfer rate constant was enhanced in the presence of oxygen researchgate.net.

| Compound | Condition | Rate Constant (k_f_) (cm/s) | Reference |

|---|---|---|---|

| Ferrocenyl-2,4-dinitrophenylhydrazone | Absence of Oxygen | 5.73 x 10-2 | researchgate.net |

| Presence of Oxygen | 5.63 x 10-2 | researchgate.net |

Kinetic data is from studies on ferrocenyl-2,4-dinitrophenylhydrazone, a structurally similar system used to model the behavior of this compound.

Future Research Directions and Translational Perspectives for 2,4 Dinitrophenyl Ferrocene

Advancements in Stereoselective and Atom-Economical Synthetic Methodologies

The synthesis of 2,4-dinitrophenyl ferrocene (B1249389), and other specifically substituted ferrocene derivatives, remains a key area for development. Future research should focus on moving beyond classical methods, which may have limitations in terms of efficiency and stereocontrol.

Key Research Directions:

Transition Metal-Catalyzed C-H Arylation: The development of catalytic systems, for instance, those based on rhodium(I) or palladium, for the direct and enantioselective C-H arylation of the ferrocene core with 2,4-dinitrohalobenzenes would be a significant advancement. nih.govresearchgate.net This approach offers a more atom-economical route compared to traditional methods that require pre-functionalization of the ferrocene ring.

Directed ortho-Metalation: Investigating directing groups on the ferrocene scaffold could enable regioselective synthesis of 1,2-disubstituted planar-chiral ferrocene derivatives. Iron-catalyzed ortho-arylation presents a potentially cost-effective and environmentally benign alternative to catalysis with precious metals. acs.org

Green Chemistry Approaches: The exploration of "on-water" reaction conditions for the synthesis of ferrocene derivatives could lead to more sustainable and environmentally friendly synthetic protocols. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for 2,4-Dinitrophenyl Ferrocene

| Methodology | Potential Advantages | Potential Challenges |

| Classical Friedel-Crafts | Utilizes readily available starting materials. | Often lacks regioselectivity; can lead to polysubstitution; harsh reaction conditions. |

| Catalytic C-H Arylation | High atom economy; potential for stereoselectivity. | Catalyst development for specific substrates; optimization of reaction conditions. nih.govresearchgate.net |

| Directed ortho-Metalation | High regioselectivity for 1,2-disubstitution. | Requires installation and potential removal of a directing group. acs.org |

Application of Advanced In-Situ Spectroscopic and Electrochemical Characterization Techniques

A thorough understanding of the electronic structure and redox behavior of this compound is crucial for its potential applications. Advanced characterization techniques will be instrumental in this endeavor.

Key Research Techniques:

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): These techniques are essential for determining the redox potential of the Fe(II)/Fe(III) couple in this compound. The presence of the electron-withdrawing 2,4-dinitrophenyl group is expected to shift the oxidation potential to a more anodic (positive) value compared to unsubstituted ferrocene. scispace.comresearchgate.net

In-situ Spectroelectrochemistry: Combining spectroscopic methods (e.g., UV-Vis-NIR) with electrochemical measurements will allow for the characterization of the electronic structure of both the neutral and oxidized (ferrocenium) forms of the molecule.

Chronocoulometry: This technique can be employed to investigate the kinetics of electron transfer and to determine if the redox process is diffusion-controlled. researchgate.netresearchgate.net

Refined Theoretical Models for Predictive Structure-Property Relationship Studies

Computational chemistry offers a powerful tool for predicting and understanding the properties of novel ferrocene derivatives like this compound, guiding experimental efforts.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the geometry, electronic structure, and spectroscopic properties of this compound. These calculations can predict key parameters such as bond lengths, bond angles, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT is a valuable method for simulating the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its optical properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) Models: By systematically studying a range of substituted aryl ferrocenes, QSPR models can be developed to correlate molecular structure with electrochemical and spectroscopic properties. This would enable the rational design of new ferrocene-based materials with tailored characteristics.

Table 2: Predicted Effects of the 2,4-Dinitrophenyl Substituent on Ferrocene Properties

| Property | Expected Effect | Rationale |

| Redox Potential | Anodic shift (more positive) | The 2,4-dinitrophenyl group is strongly electron-withdrawing, making the iron center more difficult to oxidize. scispace.comresearchgate.net |

| HOMO-LUMO Gap | Likely decrease | The introduction of low-lying π* orbitals on the nitroaromatic ring could narrow the energy gap. |

| Solubility | Altered solubility in organic solvents | The polar nitro groups will influence intermolecular interactions and solubility. |

Expansion of Functional Applications in Emerging Technologies and Device Fabrication

The anticipated electronic and redox properties of this compound suggest its potential utility in a variety of technological applications.

Potential Future Applications:

Electrochemical Sensors: Ferrocene derivatives are widely used in the development of electrochemical sensors. The distinct redox signature of this compound could be exploited for the detection of various analytes. Its functionalization onto electrode surfaces could lead to novel sensing platforms.

Molecular Electronics: The combination of a stable redox center with a π-conjugated system makes this compound a candidate for inclusion in molecular electronic devices. Its properties could be harnessed for applications in molecular wires or switches. nih.gov

Nonlinear Optics (NLO): Ferrocene derivatives with donor-acceptor character can exhibit NLO properties. The push-pull nature of the electron-rich ferrocene and the electron-deficient dinitrophenyl group may impart significant second-order NLO activity.

Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands in asymmetric catalysis, a field where planar chiral ferrocenes have found extensive application. nih.govacs.org

Further exploration into these research directions will be critical to fully realize the scientific and technological potential of this compound and related organometallic compounds.

Q & A

Basic: What synthetic methodologies are employed to prepare 2,4-dinitrophenyl ferrocene derivatives, and what reaction conditions are critical?

Answer:

this compound derivatives are synthesized via Friedel-Crafts acylation or condensation reactions. For example, ferrocene reacts with 2,4-dinitrophenyl hydrazine under anhydrous conditions (e.g., DMSO or toluene) with acid catalysts like phosphoric acid. Key conditions include inert atmosphere (argon), controlled heating (60–80°C), and stoichiometric control to minimize side products like diacetylated derivatives. Post-synthesis purification involves column chromatography or recrystallization. Structural confirmation relies on IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (ferrocene proton splitting patterns) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound complexes?

Answer:

- IR Spectroscopy : Identifies nitro (NO₂) stretches (~1520, 1340 cm⁻¹) and hydrazone (C=N) bonds (~1600 cm⁻¹).

- NMR : ¹H NMR resolves ferrocene proton environments (e.g., singlet for monosubstituted derivatives). ¹³C NMR confirms aromatic substitution patterns.

- UV-Vis : Detects ligand-to-metal charge transfer (LMCT) bands (e.g., 450–500 nm for Cr(III) complexes).

- Molar Conductivity : Distinguishes ionic (e.g., [CrL(H₂O)₂Cl]Cl) vs. neutral complexes.

- Magnetic Moment : Determines geometry (e.g., μeff = 3.87 BM for octahedral Cr(III)) .

Advanced: How do kinetic studies clarify reaction mechanisms between 2,4-dinitrophenyl derivatives and nucleophiles like hydrazine?

Answer:

Pseudo-first-order kinetics (kobs) are observed in reactions with hydrazine in DMSO. Rate constants are derived from linear ln(A∞ - At) vs. time plots. A linear kobs vs. [hydrazine] plot passing through the origin excludes general base catalysis, supporting a direct nucleophilic attack mechanism. Second-order rate constants (kA) and activation parameters (ΔH‡, ΔS‡) quantify substituent effects. For example, –SO₂Ph groups exhibit higher reactivity (kA = 1.2 × 10⁻³ M⁻¹s⁻¹) than –OMe (kA = 3.5 × 10⁻⁴ M⁻¹s⁻¹) due to better leaving-group ability .

Advanced: What coordination geometries and bonding modes are observed in metal complexes of this compound ligands?

Answer:

Octahedral geometry dominates in Cr(III) and Fe(II) complexes. Ligands coordinate via hydrazine nitrogen and phenolic oxygen atoms, as evidenced by IR (N–H bend at ~3300 cm⁻¹) and magnetic data (μeff = 4.92 BM for high-spin Fe(II)). X-ray crystallography (e.g., for 1-(2,4-dinitrophenyl)-5-ferrocenylpyrazole) confirms bond distances (Fe–N ≈ 2.05 Å) and dihedral angles (~15° between ferrocene and aryl planes) .

Advanced: How do nitro substituents influence the electrochemical behavior of this compound derivatives?

Answer:

Nitro groups lower electron density on ferrocene, shifting oxidation potentials anodically (e.g., ΔE = +0.25 V vs. Fc/Fc⁺). Cyclic voltammetry reveals quasi-reversible redox couples (ΔEp ≈ 80 mV), while DFT calculations correlate planarity of the dinitrophenyl group with redox stability. Electron-withdrawing effects also enhance LMCT transitions, detectable via UV-Vis .

Advanced: What analytical challenges arise in elemental analysis of this compound hydrazones, and how are they addressed?

Answer:

High nitrogen content from nitro and hydrazone groups complicates CHN analysis. Combustion analysis requires calibration against standards with similar N/O ratios. Discrepancies >0.3% necessitate cross-validation with mass spectrometry (e.g., molecular ion peaks at m/z 450–500). Molar conductivity measurements (e.g., Λm = 120 S·cm²·mol⁻¹ for ionic complexes) supplement microanalytical data .

Methodological: How can researchers resolve contradictions in kinetic data for this compound reactions?

Answer:

Discrepancies in rate constants may stem from solvent polarity or competing pathways. Address by:

- Repeating experiments under varied conditions (e.g., DMSO vs. DMF).

- Using Eyring plots to compare ΔH‡ and ΔS‡ across solvents.

- Validating via independent methods (e.g., trapping intermediates with hydroxylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.